Human alpha-CGRP (8-37)
Description
Overview of the Calcitonin Gene-Related Peptide (CGRP) System and its Research Context
The calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is a product of alternative RNA processing of the calcitonin gene. nih.govphysiology.org It is a member of the calcitonin family of peptides, which also includes calcitonin, amylin, and adrenomedullin (B612762). scienceofmigraine.com The CGRP system, encompassing the peptide and its receptors, is a subject of intense research due to its widespread influence on various bodily functions.
There are two major forms of CGRP: α-CGRP and β-CGRP. nih.govphysiology.org In humans, these isoforms differ by three amino acids and are encoded by separate genes on chromosome 11. wikipedia.org α-CGRP is the predominant form found in the peripheral nervous system, particularly in sensory neurons of the dorsal root and trigeminal ganglia. headachereferral.comnih.govfrontiersin.org β-CGRP is primarily located in the enteric nervous system. headachereferral.com
The distribution of CGRP is extensive, with its presence noted in both the central and peripheral nervous systems. wikipedia.orgphysiology.org It is found in perivascular nerves, which are nerves that surround blood vessels, highlighting its role in cardiovascular regulation. nih.gov Research in animal models has shown CGRP localization in various tissues, including the skin, cardiovascular system, and gastrointestinal tract. nih.govresearchgate.net Immunohistochemical studies have been instrumental in mapping the distribution of CGRP-containing neurons and fibers in these models. nih.gov
CGRP is recognized as one of the most potent endogenous vasodilators, playing a crucial role in regulating blood flow and blood pressure. nih.govphysiology.orgnih.gov Its release from sensory nerves also implicates it in pain transmission and neurogenic inflammation, a process where neurons trigger an inflammatory response. physiology.orgresearchgate.net
The pathophysiological involvement of CGRP is most prominently studied in the context of migraine. scienceofmigraine.comnih.gov Elevated levels of CGRP have been observed during migraine attacks, and the administration of CGRP can trigger migraine-like headaches in susceptible individuals. scienceofmigraine.comwikipedia.org This has made the CGRP system a prime target for the development of migraine therapeutics. nih.govdrugs.com Beyond migraine, research has explored the role of CGRP in a variety of other conditions, including cardiovascular diseases, arthritis, and skin conditions. physiology.orgnih.gov
Human alpha-CGRP (8-37) as a Foundational Research Antagonist
The development of Human alpha-CGRP (8-37) was a landmark achievement in CGRP research. This peptide antagonist has been instrumental in dissecting the specific actions of endogenous CGRP.
Human alpha-CGRP (8-37) is a C-terminal fragment of the full-length human α-CGRP peptide, meaning it consists of amino acids 8 through 37. nih.govnih.gov The rationale for this N-terminal truncation lies in the structure-activity relationship of CGRP. The first seven amino acids of the N-terminus are crucial for the activation of the CGRP receptor. frontiersin.orgnih.gov By removing this N-terminal segment, the resulting fragment, CGRP (8-37), can still bind to the CGRP receptor but is unable to activate it. frontiersin.orgnih.gov This makes it a competitive antagonist, effectively blocking the binding and subsequent action of the full-length, endogenous CGRP. frontiersin.orgnih.gov
Since its development, Human alpha-CGRP (8-37) has been widely used in a multitude of in vitro and in vivo studies to probe the functions of the CGRP system. nih.govoup.com It has been employed to block the effects of CGRP in various experimental models, thereby confirming the role of CGRP in processes such as vasodilation and pain signaling. nih.govoup.com For instance, studies using this antagonist have demonstrated its ability to inhibit CGRP-induced vasodilation in various vascular beds. nih.gov
The use of Human alpha-CGRP (8-37) was a critical step that paved the way for the development of non-peptide CGRP receptor antagonists, known as "gepants," and monoclonal antibodies targeting CGRP or its receptor, which are now clinically available for the treatment of migraine. drugs.comnih.gov The foundational knowledge gained from experiments utilizing Human alpha-CGRP (8-37) was essential in validating the CGRP receptor as a viable therapeutic target. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C139H230N44O38 |
|---|---|
Molecular Weight |
3125.6 g/mol |
IUPAC Name |
N-[4-amino-1-[[1-[[1-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[6-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide |
InChI |
InChI=1S/C139H230N44O38/c1-66(2)48-86(161-102(193)60-155-113(197)74(17)159-120(204)87(49-67(3)4)168-118(202)83(40-31-45-152-138(147)148)163-123(207)90(53-80-57-151-65-158-80)173-136(220)111(77(20)188)182-131(215)105(145)69(7)8)121(205)169-88(50-68(5)6)122(206)176-96(64-186)129(213)165-84(41-32-46-153-139(149)150)119(203)175-94(62-184)115(199)156-58-101(192)154-59-104(195)177-107(71(11)12)134(218)179-108(72(13)14)133(217)166-82(39-28-30-44-141)117(201)171-91(54-98(142)189)125(209)172-92(55-99(143)190)124(208)170-89(52-79-36-25-22-26-37-79)126(210)180-109(73(15)16)137(221)183-47-33-42-97(183)130(214)181-110(76(19)187)135(219)174-93(56-100(144)191)127(211)178-106(70(9)10)132(216)157-61-103(194)162-95(63-185)128(212)164-81(38-27-29-43-140)116(200)160-75(18)114(198)167-85(112(146)196)51-78-34-23-21-24-35-78/h21-26,34-37,57,65-77,81-97,105-111,184-188H,27-33,38-56,58-64,140-141,145H2,1-20H3,(H2,142,189)(H2,143,190)(H2,144,191)(H2,146,196)(H,151,158)(H,154,192)(H,155,197)(H,156,199)(H,157,216)(H,159,204)(H,160,200)(H,161,193)(H,162,194)(H,163,207)(H,164,212)(H,165,213)(H,166,217)(H,167,198)(H,168,202)(H,169,205)(H,170,208)(H,171,201)(H,172,209)(H,173,220)(H,174,219)(H,175,203)(H,176,206)(H,177,195)(H,178,211)(H,179,218)(H,180,210)(H,181,214)(H,182,215)(H4,147,148,152)(H4,149,150,153) |
InChI Key |
NDACAFBDTQIYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Molecular and Structural Determinants of Human Alpha Cgrp 8 37 Antagonism
Structure-Activity Relationship Studies of Human alpha-CGRP (8-37)
Structure-activity relationship (SAR) studies have been instrumental in delineating the specific regions and amino acid residues of hαCGRP(8-37) that govern its ability to bind to and block the CGRP receptor. These studies have systematically explored the roles of its primary and secondary structures.
The antagonist function of hαCGRP(8-37) is fundamentally defined by the absence of the first seven amino acids of the native CGRP peptide. nih.govnih.gov The full-length CGRP possesses key structural features, including a disulfide bond between cysteine residues at positions 2 and 7, which forms an N-terminal ring structure. nih.govnih.gov This ring is essential for receptor activation and eliciting a biological response. nih.govacs.org
Removal of this seven-residue N-terminal loop to create hαCGRP(8-37) results in a molecule that loses its ability to activate the receptor (agonist activity) but retains the capacity to bind to it. acs.orgcreighton.edu By occupying the receptor's binding site, it competitively blocks the binding of the endogenous, full-length CGRP, thereby acting as an antagonist. nih.govnih.gov While further truncations of the peptide are possible, they generally lead to a significant drop in binding affinity and antagonist potency, highlighting that the 8-37 fragment represents a critical balance for effective receptor blockade. mpg.deoup.com
Multiple domains and specific residues within the hαCGRP(8-37) sequence are crucial for its high-affinity binding to the CGRP receptor.
The α-Helical Region (Residues 8-18): This N-terminal portion of the antagonist forms an amphipathic α-helix that is critical for high-affinity binding. nih.govnih.govcreighton.edu The physicochemical properties of this domain are considered more important than specific side-chain interactions. nih.govaston.ac.uk However, modifications that disrupt the helix, such as reducing its amphipathic character through alanine (B10760859) substitutions at positions 11 and 18, can decrease binding affinity by as much as 100-fold. nih.govaston.ac.uk Studies substituting the positively charged Arginine residues at positions 11 and 18 have shown that their replacement with serine drastically reduces potency, indicating that charged residues in this region contribute significantly to binding. nih.gov
The C-Terminal Region (Residues 27-37): The C-terminal segment is a primary determinant of binding affinity. nih.govmpg.de The C-terminal Phenylalanine at position 37 (Phe37) is particularly critical. Its replacement with other amino acids, especially D-amino acids, leads to a substantial loss of binding affinity. nih.govacs.org Research suggests that a conformationally flexible phenyl ring at this position is optimal for strong receptor interaction. acs.org
Key Individual Residues:
His10: This residue has been identified as a position where modifications can enhance affinity. For instance, benzylation of the imidazole (B134444) ring of His10 can increase binding. nih.govacs.org
Pro29 and Pro34: These proline residues are located in regions predicted to form β-turns. mpg.denih.gov Modifying the peptide to stabilize these turns, particularly at position 29 with hydrophobic residues, has been shown to increase receptor affinity. mpg.deacs.org
Residues 31, 34, 35, and 36: Rational design has led to the creation of highly potent antagonists through substitutions in this region. For example, the combination of substitutions N31D, S34P, K35W, and A36S was found to increase binding affinity by approximately 1000-fold by stabilizing a critical β-turn structure. acs.orgnih.gov
In contrast, the central portion of the peptide, spanning residues 19-27, appears to play a less significant role in receptor binding. nih.govaston.ac.uk
| Residue/Domain | Finding | Impact on Binding Affinity | Reference |
|---|---|---|---|
| Region 1-7 | Truncated to create antagonist | Confers antagonist function | nih.govnih.govnih.gov |
| Region 8-18 (α-helix) | Crucial for high affinity | Deletion reduces affinity 50-100 fold | nih.govaston.ac.uk |
| Arg11, Arg18 | Charged residues important | Substitution with Serine reduces potency >1000 fold | nih.gov |
| Region 19-27 | Minor role in binding | Less critical for affinity | nih.govaston.ac.uk |
| Region 27-37 | Primary determinant of affinity | Crucial for receptor binding | nih.govmpg.de |
| Phe37 | Critical C-terminal residue | Substitution significantly reduces affinity | nih.govacs.org |
| Pro29 / Pro34 | Centers for β-turn structures | Turn stabilization enhances affinity | mpg.deacs.org |
The three-dimensional conformation of hαCGRP(8-37) is essential for its antagonist function. The peptide is not a simple linear chain but adopts specific secondary structures that correctly position key residues for receptor interaction.
Alpha-Helix (Residues 8-18): As mentioned, this region forms a stable amphipathic α-helix. nih.govcreighton.edu The integrity of this helix is paramount; introducing a bend into this structure has been shown to cause a significant decrease in binding affinity, underscoring the need for a specific helical conformation for optimal receptor engagement. nih.gov
Beta-Turns: The C-terminal region of hαCGRP(8-37) is characterized by bends or turns. nih.gov Molecular modeling and experimental studies suggest the presence of β-turn structures, particularly centered around Pro29 and Pro34. mpg.denih.gov The antagonist's ability to bind with high affinity is closely linked to the stability of these turns. Strategies that force or stabilize a β-bend conformation, such as incorporating β-turn dipeptides (BTD) or specific amino acid substitutions (e.g., at positions 31, 34, 35), have successfully produced antagonists with enhanced potency. nih.govnih.gov This confirms that a distinct C-terminal turn is a key component of the bioactive conformation required for antagonism.
Rational Design and Characterization of Human alpha-CGRP (8-37) Analogues
Based on the detailed understanding from SAR studies, researchers have rationally designed and synthesized numerous analogues of hαCGRP(8-37) with the goal of improving binding affinity, potency, and pharmacokinetic properties.
While the core of the antagonist is the 8-37 fragment, modifications to its N-terminus (at Valine-8) have proven to be a highly effective strategy for increasing antagonist potency. nih.govacs.org The addition of bulky, hydrophobic groups has been particularly successful.
Studies have shown that attaching substituents such as acetyl, benzyl, or benzoyl groups to the N-terminus can increase binding affinity substantially. creighton.edunih.gov Benzoylated and dibenzylated derivatives were found to have affinities up to 50 times greater than the parent hαCGRP(8-37). nih.govacs.org The proposed mechanism for this enhancement is that the added hydrophobic moieties can engage with a hydrophobic pocket on the CGRP receptor that is not normally occupied by the native peptide, thereby creating additional favorable binding interactions. nih.gov
| N-terminal Modification | Effect on Affinity vs. hαCGRP(8-37) | Reference |
|---|---|---|
| Acetylation | Increased | nih.govacs.org |
| Benzoylation | ~50-fold Increase | nih.govacs.org |
| Benzylation | Increased | nih.govacs.org |
| Dibenzylation (N-terminus and His10) | ~50-fold Increase | acs.org |
A significant challenge for peptide-based therapeutics is their typically short half-life in vivo. Lipidation, the covalent attachment of a lipid moiety such as a fatty acid, is an established strategy to overcome this limitation. nih.govnih.gov This approach has been successfully applied to hαCGRP(8-37) analogues.
CGRP(8-37) peptides have been lipidated, commonly via palmitoylation, at various positions. frontiersin.org
Site of Lipidation: Studies have demonstrated that the site of palmitoylation is critical. Lipidation at the N-terminus or at an internal position, such as Lysine-24, successfully produces analogues that retain or even have enhanced antagonist activity at the human CGRP receptor. frontiersin.orgnih.govnih.gov
Detrimental Sites: In contrast, lipidation near the C-terminus, for example at position 35, has been shown to be detrimental, resulting in a loss of antagonist activity. frontiersin.orgnih.gov
These lipidated analogues have been tested in various experimental systems. In vitro assays using transfected cell lines like COS-7 and SK-N-MC, which express human CGRP receptors, confirmed that N-terminally and position 24-lipidated peptides are potent antagonists. frontiersin.orgnih.gov Furthermore, selected lipidated antagonists demonstrated robust inhibition of CGRP-mediated effects in vivo, supporting lipidation as a viable strategy for developing long-acting CGRP peptide antagonists. frontiersin.orgnih.govnih.gov
Functional Evaluation of Cysteine-Substituted Analogues
To investigate the structural requirements for the antagonist activity of hαCGRP (8-37) and to identify potential sites for further modification, such as lipidation, researchers have synthesized and functionally evaluated analogues where specific amino acid residues are substituted with cysteine. nih.gov The introduction of a cysteine residue provides a reactive thiol group that can be used for conjugation without significantly disrupting the peptide's backbone structure. nih.gov
Studies have focused on substituting amino acids at positions that are not considered critical for receptor binding, based on previous structure-activity relationship data. nih.gov Key positions that have been explored for cysteine substitution include Valine-8 (Val8), Lysine-24 (Lys24), and Lysine-35 (Lys35). nih.gov The functional activity of these cysteine-substituted analogues is typically assessed by their ability to inhibit the signaling of the native CGRP agonist in cell-based assays that measure the downstream effects of CGRP receptor activation, such as cyclic adenosine (B11128) monophosphate (cAMP) production. researchgate.net
The antagonist potencies of these analogues are often determined at the human CGRP receptor and the related amylin 1 (AMY1) receptor, as CGRP can also act on this receptor. bham.ac.uk The data from these functional evaluations help to understand how modifications at different positions within the peptide sequence affect its ability to bind to and block the CGRP receptor.
Research findings indicate that cysteine substitutions at positions 8, 24, and 35 of hαCGRP (8-37) result in analogues that retain antagonist activity at the human CGRP receptor. nih.gov For instance, the antagonist activities of these cysteine-modified analogues have been characterized in transiently transfected Cos-7 cells expressing the human CGRP receptor and in SK-N-MC cells that endogenously express the receptor. nih.govresearchgate.net The retention of antagonist activity in these cysteine-substituted analogues suggests that these positions are tolerant to modification and can serve as attachment points for other molecules, such as lipids, to potentially improve the pharmacokinetic properties of the peptide. nih.govbham.ac.uk
Table 1: Functional Antagonist Activity of Cysteine-Substituted hαCGRP (8-37) Analogues at the Human CGRP Receptor
| Analogue | Cell Line | pA2 / pKB Value |
| [Val8Cys]hαCGRP (8-37) | Cos-7 | 7.9 ± 0.1 |
| [Lys24Cys]hαCGRP (8-37) | Cos-7 | 8.1 ± 0.1 |
| [Lys35Cys]hαCGRP (8-37) | Cos-7 | 7.8 ± 0.1 |
| hαCGRP (8-37) (Reference) | Cos-7 | 8.2 ± 0.1 |
| [Val8Cys]hαCGRP (8-37) | SK-N-MC | 7.9 ± 0.1 |
| [Lys24Cys]hαCGRP (8-37) | SK-N-MC | 8.0 ± 0.1 |
| [Lys35Cys]hαCGRP (8-37) | SK-N-MC | 7.7 ± 0.1 |
| hαCGRP (8-37) (Reference) | SK-N-MC | 8.1 ± 0.1 |
| Data derived from studies on transfected Cos-7 cells and SK-N-MC cells endogenously expressing the CGRP receptor. The pA2/pKB value represents the negative logarithm of the antagonist's dissociation constant, with a higher value indicating greater potency. |
Receptor Interactions and Intracellular Signaling Pathways Modulated by Human Alpha Cgrp 8 37
Composition and Assembly of the CGRP Receptor Complex in Antagonism Studies
The CGRP receptor is a unique heterodimeric complex, requiring the assembly of multiple protein subunits to become fully functional. frontiersin.orgnih.govnih.gov Understanding this composition is crucial to comprehending how antagonists like human α-CGRP (8-37) exert their effects.
Interactions of Calcitonin Receptor-Like Receptor (CLR) with Receptor Activity-Modifying Proteins (RAMPs)
The core of the CGRP receptor is the Calcitonin Receptor-Like Receptor (CLR), a member of the Class B G protein-coupled receptor (GPCR) family. acs.orgnih.govmedchemexpress.com However, CLR alone is not sufficient to form a functional CGRP receptor. Its transport to the cell surface and its ligand specificity are critically dependent on its interaction with a family of single-transmembrane-domain proteins known as Receptor Activity-Modifying Proteins (RAMPs). nih.govnih.govmedchemexpress.com
There are three known RAMPs: RAMP1, RAMP2, and RAMP3. nih.gov The specific RAMP that associates with CLR determines the pharmacological profile of the resulting receptor. The heterodimerization of CLR with RAMP1 forms the CGRP receptor. frontiersin.orgnih.govnih.gov When CLR associates with RAMP2 or RAMP3, it forms receptors for adrenomedullin (B612762). nih.govahajournals.orgaston.ac.uk This modular nature of receptor formation allows for a diversity of signaling options from a limited number of protein components.
Specific Role of RAMP1 in CGRP Receptor Formation and Antagonism
RAMP1 is indispensable for the formation of a high-affinity CGRP receptor. ufaneuro.orgnih.gov It facilitates the proper glycosylation and trafficking of CLR to the plasma membrane, ensuring its correct presentation for ligand binding. nih.gov Furthermore, RAMP1 directly participates in forming the binding pocket for both CGRP and its antagonists. nih.gov The N-terminal extracellular domain of RAMP1, in conjunction with the extracellular domain of CLR, creates the binding site for the C-terminal portion of CGRP and, consequently, for antagonists like α-CGRP (8-37). nih.gov Studies have shown that RAMP1 is a key determinant of species selectivity for certain non-peptide CGRP antagonists. guidetopharmacology.org The presence of RAMP1 is a prerequisite for the antagonistic action of human α-CGRP (8-37) at the CGRP receptor.
Ligand Binding Dynamics and Selectivity of Human alpha-CGRP (8-37)
The interaction of human α-CGRP (8-37) with the CGRP receptor is characterized by its competitive nature and specific binding affinities, which can vary across different species.
Characterization of Competitive Antagonism at the CGRP Receptor
Human α-CGRP (8-37) acts as a competitive antagonist at the CGRP receptor. frontiersin.orgnih.govfrontiersin.org This means that it binds to the same site on the receptor as the endogenous agonist, α-CGRP, but fails to activate the receptor and elicit a biological response. frontiersin.orgnih.gov By occupying the binding site, it prevents the full-length CGRP from binding and initiating downstream signaling pathways, such as the production of cyclic AMP (cAMP). nih.govnih.gov This competitive antagonism is surmountable, meaning that increasing the concentration of the agonist can overcome the blocking effect of the antagonist. nih.gov Schild plot analysis, a pharmacological method used to characterize antagonists, has confirmed the competitive nature of α-CGRP (8-37) at the human CGRP receptor. nih.gov
Comparative Analysis of Binding Affinities with Endogenous alpha-CGRP
While human α-CGRP (8-37) binds to the CGRP receptor, its affinity is generally lower than that of the endogenous full-length α-CGRP. frontiersin.org Reports indicate that the binding affinity of α-CGRP (8-37) is approximately 10-fold less than that of α-CGRP. frontiersin.org This difference in affinity is attributed to the absence of the N-terminal seven amino acids, which are crucial for high-affinity binding and receptor activation. frontiersin.orgufaneuro.org The C-terminal fragment (8-37) is primarily responsible for the initial binding to the receptor's extracellular domain, but the N-terminal region of the full-length peptide is required for the subsequent conformational changes that lead to receptor activation. frontiersin.orgacs.org
| Compound | Receptor | Cell Line | KB (nM) | Reference |
|---|---|---|---|---|
| Human alpha-CGRP (8-37) | Human CGRP Receptor | SK-N-MC cells | 797 | nih.gov |
| [N-alpha-benzoyl]human alpha-CGRP (8-37) | Human CGRP Receptor | SK-N-MC cells | 15 | nih.gov |
| [N-alpha-benzoyl-His(10)-benzyl]human alpha-CGRP (8-37) | Human CGRP Receptor | SK-N-MC cells | 0.63 | nih.gov |
Investigation of Species-Specific Selectivity and Differential Receptor Affinity
The binding affinity and antagonist potency of human α-CGRP (8-37) can exhibit species-specific differences. For instance, research comparing its effects on human and mouse CGRP receptors has shown that while α-CGRP (8-37) has similar affinity for both, some of its modified analogs display significantly higher affinity for the human receptor. nih.gov For example, [N-alpha-benzoyl]human alpha-CGRP (8-37) and [N-alpha-benzoyl-His(10)-benzyl]human alpha-CGRP (8-37) show 6-fold and 80-fold higher affinities for the human CGRP receptor compared to the mouse receptor, respectively. nih.gov This selectivity is often linked to differences in the amino acid sequences of the receptor components, particularly RAMP1, between species. guidetopharmacology.org Furthermore, α-CGRP (8-37) has been shown to have some affinity for other related receptors, such as the adrenomedullin receptor, although its primary action is at the CGRP receptor. ahajournals.org However, it displays no significant binding to calcitonin receptors in primate kidneys. physiology.org
| Compound | Species/Receptor | Tissue/Cell Line | KB (nM) | Reference |
|---|---|---|---|---|
| Human alpha-CGRP (8-37) | Human CGRP Receptor | SK-N-MC cells | 797 | nih.gov |
| Mouse CGRP Receptor | Mouse thoracic aorta | 1000 | nih.gov | |
| [N-alpha-benzoyl]human alpha-CGRP (8-37) | Human CGRP Receptor | SK-N-MC cells | 15 | nih.gov |
| Mouse CGRP Receptor | Mouse thoracic aorta | 88 | nih.gov | |
| [N-alpha-benzoyl-His(10)-benzyl]human alpha-CGRP (8-37) | Human CGRP Receptor | SK-N-MC cells | 0.63 | nih.gov |
| Mouse CGRP Receptor | Mouse thoracic aorta | 50 | nih.gov |
Cross-Reactivity Profiles with Other Class B G Protein-Coupled Receptors (e.g., Amylin, Adrenomedullin Receptors)
The specificity of h-α-CGRP (8-37) is not absolute, as it exhibits a degree of cross-reactivity with other related Class B GPCRs, particularly the receptors for amylin (AMY) and adrenomedullin (AM). nih.gov These receptors are structurally related to the CGRP receptor, often sharing the CLR subunit in combination with different RAMPs (RAMP2 for the AM1 receptor, RAMP3 for the AM2 receptor) or utilizing the calcitonin receptor (CTR) with a RAMP for amylin receptors. skemman.isnih.gov
Research has shown that h-α-CGRP (8-37) can inhibit certain biological responses mediated by both amylin and adrenomedullin. nih.gov For instance, it can competitively bind to high-affinity adrenomedullin receptors on vascular smooth muscle cells and block adrenomedullin-induced cellular effects. ahajournals.orgbiologists.com However, its affinity for these receptors is generally lower than for the CGRP receptor. The extent of this cross-reactivity can be tissue- and species-dependent. For example, in primate kidney studies, h-α-CGRP (8-37) was a potent antagonist at CGRP receptors but showed no significant interaction with amylin or calcitonin receptors. physiology.org Conversely, it is generally considered inactive at calcitonin (CT) receptors. nih.gov This profile highlights its role primarily as a CGRP receptor antagonist, with secondary interactions at other closely related peptide receptors.
Table 1: Cross-Reactivity of h-α-CGRP (8-37)
| Receptor Family | Receptor Subunits | Interaction with h-α-CGRP (8-37) | Reference |
|---|---|---|---|
| CGRP | CLR + RAMP1 | High-affinity competitive antagonist | nih.govnih.gov |
| Amylin (AMY) | CTR + RAMP1/2/3 | Can inhibit some amylin-mediated responses; activity varies by system | nih.govphysiology.org |
| Adrenomedullin (AM) | CLR + RAMP2/3 | Can antagonize adrenomedullin-mediated responses | nih.govahajournals.orgbiologists.com |
| Calcitonin (CT) | CTR | Generally considered inactive | nih.gov |
Modulation of Post-Receptor Intracellular Signaling Cascades
By blocking the CGRP receptor, h-α-CGRP (8-37) effectively inhibits the entire spectrum of downstream signaling cascades typically initiated by the endogenous CGRP peptide.
Impact on Adenylate Cyclase Activity and Cyclic AMP Production
The canonical signaling pathway for the CGRP receptor involves its coupling to the stimulatory G protein, Gαs. frontiersin.orgnih.gov Activation of Gαs by CGRP leads to the stimulation of adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). As a competitive antagonist, h-α-CGRP (8-37) inhibits CGRP-stimulated adenylate cyclase activity and subsequent cAMP production. nih.govphysiology.org In most systems with predominant CGRP receptors, h-α-CGRP (8-37) itself does not possess intrinsic agonist activity and has no effect on basal adenylate cyclase levels. physiology.org This blockade of cAMP accumulation is a primary mechanism by which it prevents CGRP-mediated effects like vasodilation. nih.gov
Regulation of Protein Kinase A (PKA) Dependent Pathways
The elevation of intracellular cAMP serves to activate Protein Kinase A (PKA). nih.govfrontiersin.org Activated PKA is a crucial kinase that phosphorylates a multitude of downstream protein targets, thereby mediating a wide range of cellular responses. By preventing the CGRP-induced rise in cAMP, h-α-CGRP (8-37) effectively inhibits the activation of PKA and all subsequent PKA-dependent signaling events. physiology.orgphysiology.org This includes the PKA-mediated phosphorylation of ion channels and transcription factors that are critical for CGRP's biological actions. nih.govnih.gov
Exploration of Alternative G-Protein Coupling and Downstream Effector Systems (e.g., Gαi/o, Gαq/11, IP3-PLC)
Beyond the classical Gαs pathway, CGRP receptors can also couple to other G proteins, such as the inhibitory G protein (Gαi/o) and Gαq/11. frontiersin.orgnih.gov
Gαi/o Coupling: When coupled to Gαi/o, the CGRP receptor can inhibit adenylate cyclase, leading to a decrease in cAMP levels. nih.govfrontiersin.orgphysiology.org Evidence for this pathway comes from studies where pertussis toxin, a Gαi/o inhibitor, blocks certain CGRP-mediated effects. frontiersin.orgfrontiersin.org
Gαq/11 Coupling: Coupling to Gαq/11 activates the phospholipase C (PLC) pathway. frontiersin.orgnih.gov PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). physiology.org
As a receptor-level antagonist, h-α-CGRP (8-37) blocks CGRP from activating the receptor, regardless of which G-protein it is coupled to. Therefore, it inhibits signaling through these alternative pathways, including the Gαq/11-mediated increase in intracellular calcium, which has been demonstrated in HEK-293 cells. physiology.orgnih.gov
Table 2: G-Protein Coupling and Downstream Effects Inhibited by h-α-CGRP (8-37)
| G-Protein | Primary Effector | Key Second Messengers | Typical Cellular Response | Reference |
|---|---|---|---|---|
| Gαs | Adenylate Cyclase (AC) | ↑ cAMP | PKA activation, vasodilation | frontiersin.orgnih.gov |
| Gαi/o | Adenylate Cyclase (AC) | ↓ cAMP | Inhibition of certain cellular functions | nih.govfrontiersin.orgphysiology.org |
| Gαq/11 | Phospholipase C (PLC) | ↑ IP3, ↑ DAG, ↑ Ca2+ | PKC activation, calcium mobilization | frontiersin.orgnih.govphysiology.org |
Influence on Ion Channel Modulation (e.g., ATP-sensitive K+ channels, L-type Ca2+ channels)
A significant component of CGRP's physiological function, particularly vasodilation, involves the modulation of ion channel activity.
ATP-sensitive K+ (K-ATP) channels: A major downstream target of the CGRP-cAMP-PKA pathway is the K-ATP channel. nih.govnih.gov PKA-mediated phosphorylation opens these channels, leading to potassium efflux, membrane hyperpolarization, and relaxation of vascular smooth muscle. researchgate.netfrontiersin.orgoup.com By blocking this cascade at the receptor, h-α-CGRP (8-37) prevents the opening of K-ATP channels and inhibits vasodilation. physiology.org
L-type Ca2+ channels: CGRP signaling has also been shown to modulate L-type calcium channels. nih.govfrontiersin.org Attenuation of Ca2+ influx is another mechanism contributing to its vasodilatory effects. oup.com
Other K+ channels: Evidence also points to the involvement of other channels, such as large-conductance Ca2+-activated K+ (BKCa) channels, in the response to CGRP. nih.govresearchgate.net
The inhibitory action of h-α-CGRP (8-37) at the receptor level prevents these downstream modulations of ion channel activity.
Interplay with Nitric Oxide (NO) and Cyclic GMP (cGMP) Signaling Pathways
In addition to the direct effects on smooth muscle, CGRP can induce vasodilation through an endothelium-dependent pathway involving nitric oxide (NO). nih.gov In endothelial cells, CGRP binding to its receptor activates the Gαs-cAMP-PKA pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). frontiersin.org Activated eNOS produces NO, a gaseous signaling molecule that diffuses into adjacent vascular smooth muscle cells.
Inside the smooth muscle cell, NO activates soluble guanylate cyclase (sGC), which converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net Elevated cGMP levels then activate Protein Kinase G (PKG), leading to a reduction in intracellular calcium and smooth muscle relaxation. researchgate.net By preventing the initial CGRP binding on endothelial cells, h-α-CGRP (8-37) effectively blocks this entire NO/cGMP-dependent signaling cascade, thus inhibiting this mechanism of vasodilation. turkjps.org
Effects on Mitogen-Activated Protein Kinase (MAPK), Extracellular Signal-Regulated Kinase (ERK), and Phosphoinositide 3-Kinase (PI3K)-Akt Pathways
Human alpha-CGRP (8-37) plays a significant role in modulating the Mitogen-Activated Protein Kinase (MAPK), Extracellular Signal-Regulated Kinase (ERK), and Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathways, primarily by antagonizing the effects of CGRP. The full-length CGRP peptide is known to activate these pathways in various cell types, contributing to processes like cell survival, proliferation, and inflammation. frontiersin.orgnih.gov The intervention of hα-CGRP (8-37) reverses or inhibits these CGRP-induced effects.
In cardiomyocytes, CGRP has been demonstrated to protect against apoptosis and oxidative stress by activating the PI3K-Akt and MAPK signaling pathways. frontiersin.org However, treatment with hα-CGRP (8-37) antagonizes these protective effects. nih.govjscimedcentral.com For instance, CGRP1-37 was found to decrease Akt expression and increase ERK1/2 and p38 MAPK expression in cardiomyocytes, and these effects were blocked by hα-CGRP (8-37). nih.gov This indicates that hα-CGRP (8-37) can inhibit CGRP-mediated cardioprotective signaling. Similarly, CGRP-induced increases in cardiac contractility, which are partly mediated by the PI3K/Akt signaling pathway, are prevented by pretreatment with hα-CGRP (8-37). physiology.org
In the context of neuroinflammation, CGRP can induce an inflammatory response in Schwann cells through a cAMP-dependent ERK signaling cascade. nih.gov This leads to an increase in the activated form of ERK. Pretreatment with hα-CGRP (8-37) prevents this CGRP-induced ERK activation, thereby mitigating the inflammatory response. nih.gov
Studies on hepatocellular carcinoma (HCC) cells have shown that CGRP can inhibit tumor cell proliferation by inhibiting the Ras/MEK/ERK pathway. jst.go.jp In this specific context, the antagonistic action of hα-CGRP (8-37) would be expected to reverse this anti-proliferative effect, although the primary finding highlights the role of the CGRP system in regulating cancer cell growth.
The table below summarizes the modulatory effects of Human alpha-CGRP (8-37) on these key signaling pathways in different cell types.
| Cell Type | Pathway Modulated | Effect of CGRP | Effect of Human alpha-CGRP (8-37) |
| Cardiomyocytes | PI3K-Akt | Activation, leading to cell survival and protection from oxidative stress. frontiersin.org | Antagonizes CGRP-induced activation and cardioprotective effects. nih.govjscimedcentral.com |
| Cardiomyocytes | MAPK/ERK | Activation as part of a pro-survival signal. frontiersin.org | Blocks CGRP-induced changes in ERK1/2 and p38 MAPK expression. nih.gov |
| Schwann Cells | ERK-MAPK | Temporal increase in ERK activation, leading to an inflammatory response. nih.gov | Prevents the CGRP-induced activation of ERK. nih.gov |
| Human Embryonic Kidney (HEK293) Cells | ERK, p38 MAPK | Activation of ERK via PI3K-PKA pathways and p38 via PKA signaling. frontiersin.orgphysiology.org | Blocks CGRP-stimulated cAMP generation, a key upstream event for these pathways. nih.gov |
| Hepatocellular Carcinoma (Huh7) Cells | Ras/MEK/ERK | Inhibition of the pathway, leading to decreased cell proliferation. jst.go.jp | Reverses the CGRP-induced inhibition of this pathway. jst.go.jp |
Modulation of Gene Expression via Transcription Factors (e.g., CREB, c-fos)
The antagonistic properties of Human alpha-CGRP (8-37) extend to the regulation of gene expression by interfering with the activation of key transcription factors like cAMP response element-binding protein (CREB) and c-fos. CGRP is known to influence gene transcription, often through a PKA-dependent pathway that leads to the phosphorylation and activation of CREB. nih.govphysiology.org
In dorsal root ganglion neurons, CGRP increases cAMP, which in turn leads to the phosphorylation of CREB, indicating an effect on gene transcription. nih.gov Similarly, in rat spinal neurons, CGRP increases phosphorylated CREB immunoreactivity and CRE-dependent transcription. nih.gov The CGRP receptor antagonist, hα-CGRP (8-37), has been shown to attenuate these CGRP-induced effects, thereby inhibiting the downstream gene expression regulated by CREB. nih.gov
In hepatocellular carcinoma cells, CGRP was found to significantly increase the nuclear levels of both CREB and its phosphorylated form (pCREB). jst.go.jp Pretreatment with hα-CGRP (8-37) abolished these increases, demonstrating its ability to block CGRP-mediated activation of this transcription factor. jst.go.jp
The induction of the proto-oncogene c-fos is another downstream effect of CGRP signaling. In lymphocyte cell lines, CGRP has been shown to induce c-fos via a PKA-dependent mechanism. nih.gov As hα-CGRP (8-37) blocks the initial steps of this pathway, it is inferred to also prevent the subsequent induction of c-fos. The induction of c-fos-like proteins in spinal cord neurons following sensory stimulation is a known phenomenon, and the relationship between CGRP-induced CREB phosphorylation and c-fos induction has been noted in the context of pain signaling. nih.gov
The following table details the effects of Human alpha-CGRP (8-37) on the modulation of these transcription factors.
| Cell Type | Transcription Factor | Effect of CGRP | Effect of Human alpha-CGRP (8-37) |
| Rat Spinal Neurons | CREB | Increases phosphorylated CREB and CRE-dependent transcription. nih.gov | Attenuates CGRP-induced changes and inhibits the increase in phosphorylated CREB. nih.gov |
| Hepatocellular Carcinoma (Huh7) Cells | CREB | Significantly increases the protein levels of CREB and phosphorylated CREB in the nucleus. jst.go.jp | Abolishes the CGRP-induced increases in nuclear CREB and pCREB. jst.go.jp |
| Dorsal Root Ganglion (DRG) Neurons | CREB | Increases phosphorylation of CREB via a PKA-dependent pathway. nih.gov | Blocks the CGRP receptor, thus preventing downstream CREB phosphorylation. nih.gov |
| Lymphocyte Cell Lines | c-fos | Induces c-fos via a PKA-dependent mechanism involving nuclear AP-1 binding. nih.gov | Inferred to block c-fos induction by inhibiting the upstream PKA pathway. nih.gov |
Pharmacological Characterization of Human Alpha Cgrp 8 37 in Preclinical Models
In Vitro Experimental Methodologies
The antagonistic properties of hα-CGRP (8-37) have been extensively characterized through a variety of in vitro experimental methodologies. These techniques have been crucial in determining its binding affinity, functional antagonism, and receptor selectivity.
Utilization of Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in the characterization of hα-CGRP (8-37) at its receptor. These assays typically involve the use of a radiolabeled form of CGRP, such as [¹²⁵I]-hCGRP, to quantify the binding of ligands to cell membranes or recombinant receptors. revvity.com In these competitive binding assays, hα-CGRP (8-37) is used to displace the radioligand, allowing for the determination of its binding affinity (Ki) or inhibitory concentration (IC50).
Studies have reported a range of binding affinities for hα-CGRP (8-37), with IC50 values in the low nanomolar range in cell lines expressing the human CGRP receptor, such as SK-N-MC cells. caymanchem.com For instance, in SK-N-MC cells, an IC50 of 4.9 nM has been observed. caymanchem.com The affinity of hα-CGRP (8-37) has also been shown to be influenced by modifications to its structure. For example, derivatizing the N-terminus of the peptide has been found to substantially increase its binding affinity at CGRP receptors, in some cases by approximately 50-fold. acs.org
Functional Assays for Measuring Antagonist Activity (e.g., cAMP Production, Adenylate Cyclase Stimulation)
Functional assays are employed to measure the ability of hα-CGRP (8-37) to inhibit the biological response initiated by CGRP. The CGRP receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.gov Therefore, measuring cAMP production or adenylyl cyclase stimulation is a common method to assess the antagonist activity of hα-CGRP (8-37).
In these assays, cells are stimulated with CGRP in the presence and absence of varying concentrations of hα-CGRP (8-37). A competitive antagonist like hα-CGRP (8-37) will cause a rightward shift in the concentration-response curve of CGRP without affecting the maximum response. oup.com The potency of the antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve. The pA2 for hα-CGRP (8-37) has been shown to vary depending on the cell system, with values ranging from approximately 7 to nearly 9. guidetopharmacology.org
Application of Cellular Models (e.g., SK-N-MC, Col 29, Cos-7, HEK293T Cells)
A variety of cellular models have been instrumental in the pharmacological characterization of hα-CGRP (8-37). These include cell lines that endogenously express the CGRP receptor, as well as transfected cell lines engineered to express specific receptor components.
SK-N-MC cells: This human neuroblastoma cell line endogenously expresses the CGRP receptor and is a widely used model for studying CGRP antagonists. frontiersin.orgnih.gov In SK-N-MC cells, hα-CGRP (8-37) has been shown to be a potent antagonist of CGRP-stimulated adenylyl cyclase. nih.gov
Col 29 cells: This human colonic epithelial cell line has also been used to investigate the activity of hα-CGRP (8-37). nih.govnih.gov Interestingly, studies have suggested that the CGRP receptor in Col 29 cells may differ from the CGRP1-like receptor found in SK-N-MC cells, as only hα-CGRP (8-37) among a panel of antagonists was effective in this cell line. nih.gov
Cos-7 and HEK293T cells: These cell lines are often used for transient or stable expression of recombinant CGRP receptors, consisting of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). frontiersin.orgphysiology.org Transfected Cos-7 cells have been used to demonstrate that lipidated analogues of hα-CGRP (8-37) can retain potent antagonist activity. frontiersin.org Similarly, HEK293 cells co-expressing CLR and RAMP1 have been used to show that hα-CGRP (8-37) can block CGRP-induced cAMP generation. physiology.org
| Cell Line | Receptor Expression | Assay Type | Key Finding for hα-CGRP (8-37) |
| SK-N-MC | Endogenous human CGRP receptor | Radioligand Binding, Functional (cAMP) | Potent antagonist with an IC50 of 4.9 nM and a pA2 of ~8.35. caymanchem.comnih.gov |
| Col 29 | Endogenous human CGRP receptor (potentially CGRP2-like) | Functional (adenylate cyclase) | Effective antagonist with a pA2 of ~6.48-7.34. nih.govnih.gov |
| Cos-7 | Transfected human or mouse CGRP receptor (CLR/RAMP1) | Functional (cAMP) | Used to show retained antagonist activity of lipidated hα-CGRP (8-37) analogues. frontiersin.org |
| HEK293T | Transfected human CGRP receptor (CLR/RAMP1) | Functional (cAMP) | Blocks CGRP-induced cAMP generation. physiology.org |
| L6 Myocytes | Endogenous rat CGRP receptor | Radioligand Binding, Functional (adenylate cyclase) | Competitive antagonist with a calculated Kd of 5 nM in functional assays. nih.govaston.ac.uk |
Studies in Isolated Tissue Preparations (e.g., Mouse Thoracic Aorta, Guinea Pig Ureter, Human Myometrium)
Isolated tissue preparations provide a more complex physiological environment to study the effects of hα-CGRP (8-37). In these ex vivo models, the antagonistic effects of hα-CGRP (8-37) on CGRP-induced responses in various smooth muscle tissues can be examined.
Rat Thoracic Aorta: In the rat thoracic aorta, CGRP induces vasorelaxation. However, studies have shown that hα-CGRP (8-37) does not antagonize this effect, suggesting the presence of a CGRP receptor subtype that is insensitive to this antagonist. nih.gov
Guinea Pig Ureter: The antagonistic properties of hα-CGRP (8-37) have been demonstrated in the guinea pig ureter.
Porcine Coronary Artery: In the porcine isolated coronary artery, hα-CGRP (8-37) competitively antagonizes CGRP-induced relaxation, with a pA2 value consistent with action at a CGRP1 receptor. nih.gov
Guinea Pig Isolated Left Atria: In this preparation, hα-CGRP (8-37) has been shown to competitively antagonize the positive inotropic effect of CGRP. nih.gov
Rat Isolated Vas Deferens: hα-CGRP (8-37) also antagonizes the smooth muscle relaxant effect of CGRP in the rat isolated vas deferens. nih.gov
In Vivo Animal Models and Techniques
In vivo studies in animal models are essential to confirm the antagonistic effects of hα-CGRP (8-37) observed in vitro and to investigate its physiological consequences.
Rodent Models for Investigating Antagonistic Effects
Rodent models have been widely used to demonstrate the in vivo efficacy of hα-CGRP (8-37) as a CGRP receptor antagonist.
In conscious rats, infusion of hα-CGRP (8-37) has been shown to antagonize the cardiovascular effects of exogenously administered CGRP. nih.gov For example, it can abolish the tachycardia, hypotension, and regional vasodilatation caused by CGRP infusion. nih.gov Furthermore, hα-CGRP (8-37) has been shown to inhibit the hypotensive effects of CGRP but not those of other vasodilators, indicating its specificity. ahajournals.org
In mice, hα-CGRP (8-37) has been used in models of dermal vasodilation. For instance, in a capsaicin-induced dermal vasodilation (CIDV) model, hα-CGRP (8-37) can inhibit the increased blood flow caused by the release of endogenous CGRP. frontiersin.orgahajournals.org This demonstrates its ability to block the effects of both exogenously administered and endogenously released CGRP.
| Animal Model | Technique/Assay | Key Finding for hα-CGRP (8-37) |
| Conscious Rats | Regional hemodynamic measurements | Abolished CGRP-induced tachycardia, hypotension, and hindquarters vasodilatation. nih.gov |
| Conscious Rats | Blood pressure monitoring | Inhibited the hypotensive effects of intravenously administered CGRP. ahajournals.org |
| C57/BL6J Mice | Capsaicin-induced dermal vasodilation (CIDV) | Inhibited the increase in blood flow induced by capsaicin (B1668287), which releases endogenous CGRP. frontiersin.orgahajournals.org |
| Rats | Deoxycorticosterone-salt hypertension model | Blocked the hypotensive actions of exogenously administered CGRP. ahajournals.org |
Hemodynamic Studies in Conscious Rat Models
In conscious, freely moving rat models, hα-CGRP (8-37) has been extensively used to investigate the cardiovascular effects of CGRP. When administered alone, even at relatively high doses, hα-CGRP (8-37) exhibits minimal intrinsic effects on systemic hemodynamics such as mean arterial pressure and heart rate. nih.govnih.gov However, some studies have noted minor, reversible reductions in hindquarters blood flow and vascular conductance at specific infusion rates. nih.gov
The primary utility of hα-CGRP (8-37) in these models is to block the effects of exogenously administered or endogenously released CGRP. Research demonstrates that hα-CGRP (8-37) effectively and reversibly inhibits the potent hypotensive, tachycardic, and regional vasodilator effects of human alpha-CGRP. nih.govnih.gov For instance, it has been shown to abolish the hindquarters and renal vasodilation induced by CGRP infusion. diabetesjournals.org This antagonistic action is specific, as hα-CGRP (8-37) does not affect the cardiovascular responses to other vasodilators like isoprenaline, bradykinin, or substance P. nih.govahajournals.org These findings in conscious rats confirm that hα-CGRP (8-37) is a specific and effective antagonist of CGRP-mediated cardiovascular actions in vivo and that the hemodynamic effects of CGRP are largely mediated by the CGRP1 receptor subtype. nih.gov
| Parameter | Effect of hα-CGRP (8-37) Alone | Effect on CGRP-Induced Responses | Reference |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | No significant effect at lower doses; potential increase at very high doses. | Reversibly inhibits CGRP-induced hypotension. | nih.govnih.gov |
| Heart Rate (HR) | No significant effect at lower doses; potential tachycardia at very high doses. | Reversibly inhibits CGRP-induced tachycardia. | nih.govnih.govdiabetesjournals.org |
| Carotid Blood Flow | No significant effect. | Inhibits CGRP-induced vasodilation. | nih.gov |
| Hindquarters Blood Flow | Small, reversible reductions in flow and conductance. | Abolishes CGRP-induced vasodilation. | nih.govdiabetesjournals.org |
| Renal Blood Flow | No significant effect. | Abolishes CGRP-induced vasodilation. | diabetesjournals.org |
Mouse Models for Capsaicin-Induced Responses and Dermal Vasodilation
Mouse models, particularly the capsaicin-induced dermal vasodilation (CIDV) model, serve as a key tool for assessing the in vivo efficacy of CGRP receptor antagonists. frontiersin.orgnih.gov Topical application of capsaicin to the skin, often the ear, activates transient receptor potential vanilloid type 1 (TRPV1) on sensory nerve endings, triggering the local release of vasoactive neuropeptides, most notably CGRP. nih.govnih.gov This release results in a measurable increase in dermal blood flow, a phenomenon known as neurogenic inflammation. core.ac.uk
Studies using this model have shown that pretreatment with hα-CGRP (8-37) significantly inhibits the vasodilatory response to capsaicin. frontiersin.org This demonstrates the antagonist's ability to block the action of endogenously released CGRP at the receptor level in the microvasculature. frontiersin.org The CIDV model is considered robust and reproducible, providing a valuable pharmacodynamic tool to evaluate the target engagement and potency of CGRP antagonists in vivo. frontiersin.orgnih.gov Interestingly, some studies have noted sex differences in the magnitude of the vasodilatory response, with female mice sometimes showing greater variability. frontiersin.orgresearchgate.net
| Model | Inducing Agent | Measured Response | Effect of hα-CGRP (8-37) | Reference |
|---|---|---|---|---|
| Capsaicin-Induced Dermal Vasodilation (CIDV) in Mouse Ear | Topical Capsaicin | Increased dermal blood flow (vasodilation) measured by laser Doppler imaging. | Significantly inhibits the capsaicin-induced increase in blood flow. | frontiersin.org |
| Neurogenic Inflammation in Mouse Skin | Capsaicin | Microvascular responses (vasodilation). | Inhibits microvascular responses induced by both exogenous CGRP and capsaicin. | scielo.br |
Evaluation in Models of Experimental Hypertension and Vasodilation
The role of the CGRP system in blood pressure regulation has been extensively studied using various rat models of experimental hypertension. In these models, hα-CGRP (8-37) is used as a probe to determine whether endogenous CGRP plays a compensatory role in mitigating high blood pressure. nih.gov
In models such as deoxycorticosterone acetate (B1210297) (DOCA)-salt, subtotal nephrectomy (SN)-salt, and N-nitro-L-arginine methyl ester (L-NAME)-induced hypertension, administration of hα-CGRP (8-37) causes a further significant increase in the already elevated mean arterial pressure. ahajournals.orgscielo.brnih.govahajournals.org However, the antagonist has no significant effect on the blood pressure of normotensive control animals. ahajournals.orgahajournals.org This suggests that in hypertensive states, there is a compensatory upregulation of the CGRP system, which acts to buffer the rise in blood pressure. scielo.brahajournals.org By blocking the receptors with hα-CGRP (8-37), this protective vasodilatory effect is removed, unmasking the full severity of the hypertension. nih.govahajournals.org These studies indicate that the mechanism of this compensatory effect may vary between models, involving either increased CGRP synthesis or enhanced vascular sensitivity to the peptide. scielo.brahajournals.org
| Hypertension Model | Effect of hα-CGRP (8-37) on Mean Arterial Pressure (MAP) | Inferred Role of Endogenous CGRP | Reference |
|---|---|---|---|
| Deoxycorticosterone (DOCA)-Salt | Further increases elevated MAP. | Compensatory depressor/vasodilator. | scielo.brnih.gov |
| Subtotal Nephrectomy (SN)-Salt | Further increases elevated MAP. | Compensatory depressor/vasodilator. | scielo.brahajournals.org |
| L-NAME-Induced (during pregnancy) | Further increases elevated MAP. | Compensatory depressor/vasodilator. | ahajournals.orgnih.gov |
| Spontaneously Hypertensive Rats (SHR) | No effect on blood pressure. | Lack of CGRP contributes to hypertension. | nih.gov |
Assessment in Nociception and Pain Models (e.g., Headache, Neuropathic Pain)
Human alpha-CGRP (8-37) is a critical tool in preclinical models of pain, helping to unravel the pro-nociceptive functions of CGRP. nih.gov CGRP is implicated in the transmission of pain signals and the development of peripheral and central sensitization, which are key mechanisms underlying chronic pain states and migraine. nih.govmdpi.com
In rodent models of headache, the application of hα-CGRP (8-37) to the dura mater can reduce nociceptive behaviors induced by inflammatory mediators or capsaicin. caymanchem.com In models of inflammatory pain, such as carrageenan-induced hyperalgesia, CGRP antagonists like hα-CGRP (8-37) have been shown to reduce pain behaviors. nih.gov Furthermore, in neuropathic pain models, where nerve injury leads to increased CGRP expression, hα-CGRP (8-37) can alleviate pain symptoms. nih.govmdpi.com Intrathecal administration of hα-CGRP (8-37) has been found to elevate the response thresholds to noxious stimuli, suggesting an antinociceptive effect by blocking tonic CGRP activity in the spinal cord. nih.gov These findings collectively support the role of CGRP in facilitating nociceptive transmission and indicate that blocking its action with antagonists like hα-CGRP (8-37) can produce analgesia.
| Pain Model | Administration Route | Effect of hα-CGRP (8-37) | Reference |
|---|---|---|---|
| Mouse Headache Model (Capsaicin/Inflammatory Soup) | Dural Application | Reduces nociceptive behaviors (e.g., head scratching). | caymanchem.com |
| Inflammatory Pain (Carrageenan-induced hyperalgesia) | Systemic/Local | Reduces hyperalgesia. | nih.gov |
| Neuropathic Pain | Systemic/Intrathecal | Reduces pain behaviors. | nih.govmdpi.com |
| Noxious Stimuli (Mechanical/Thermal) in Normal Rats | Intrathecal | Elevates response thresholds (antinociceptive effect). | nih.gov |
| Inflammatory Migraine Model | Co-injection | Blocks CGRP-mediated sensitization of trigeminal nociceptors. | frontiersin.org |
Non-Rodent Animal Models (e.g., Cat Trigeminocervical Complex) for Neurophysiological Research
The trigeminocervical complex (TCC) is a region in the brainstem that receives nociceptive input from the cranial vasculature and is a key site for processing pain signals in migraine. The cat TCC model has been valuable for neurophysiological research into craniovascular nociception. nih.gov In this model, electrical stimulation of the superior sagittal sinus (SSS), a large cranial blood vessel, evokes neuronal activity in the TCC, mimicking the activation of the trigeminovascular system that occurs during a migraine.
Studies using this model have employed microiontophoresis to apply substances directly onto TCC neurons. Research has shown that microiontophoretic application of hα-CGRP (8-37) can inhibit the firing of TCC neurons that are activated by either SSS stimulation or the application of the excitatory amino acid L-glutamate. nih.gov This finding suggests that CGRP receptors are present on these second-order neurons and that their activation by endogenous CGRP facilitates nociceptive transmission. The inhibitory effect of hα-CGRP (8-37) demonstrates a non-presynaptic site of action and supports the hypothesis that blocking CGRP receptors within the TCC can attenuate the transmission of headache pain. nih.gov
Advanced Electrophysiological and Imaging Techniques (e.g., Microiontophoresis, Whole-Cell Patch-Clamp Recordings)
Advanced electrophysiological techniques have provided cellular-level insights into the action of hα-CGRP (8-37).
Microiontophoresis , as used in the cat TCC model, allows for the highly localized application of charged molecules like hα-CGRP (8-37) onto the surface of a single neuron while its electrical activity is being recorded. This technique has been crucial in demonstrating that hα-CGRP (8-37) can directly inhibit the excitability of central trigeminovascular neurons, providing evidence for a postsynaptic site of action in pain pathways. nih.govresearchgate.net
Whole-cell patch-clamp recordings in in vitro slice preparations of pain-processing regions, such as the central nucleus of the amygdala, have been used to study how CGRP modulates neuronal excitability. nih.gov While CGRP itself increases the amplitude of excitatory postsynaptic currents, the application of hα-CGRP (8-37) would be expected to block this effect, thereby preventing the CGRP-induced enhancement of neuronal excitability and sensitization. nih.gov Similarly, patch-clamp studies on dorsal root ganglion (DRG) neurons have shown that CGRP can induce an inward current and depolarization in a subpopulation of these sensory neurons. researchgate.net The use of hα-CGRP (8-37) in such preparations helps to confirm that these effects are mediated specifically through CGRP receptors.
These advanced techniques have been fundamental in moving beyond systemic effects to characterize the precise cellular and synaptic mechanisms through which CGRP antagonists like hα-CGRP (8-37) exert their pharmacological effects in the nervous system.
Research into Physiological Systems and Pathological Conditions Affected by Human Alpha Cgrp 8 37
Cardiovascular System Research
Human alpha-calcitonin gene-related peptide (8-37), often abbreviated as h-α-CGRP (8-37), is a truncated fragment of the full-length human α-CGRP. caymanchem.comnih.gov It functions as a competitive antagonist at CGRP receptors, meaning it binds to the receptor without activating it, thereby blocking the actions of the endogenous CGRP neuropeptide. caymanchem.comnih.goveurogentec.com This antagonistic property makes h-α-CGRP (8-37) an invaluable tool in cardiovascular research, allowing scientists to investigate the physiological and pathophysiological roles of CGRP, which is known as one of the most potent vasodilators. frontiersin.orgnih.gov
Research utilizing h-α-CGRP (8-37) has been pivotal in confirming the vasodilatory actions of CGRP across various parts of the circulatory system. By selectively blocking CGRP receptors, the antagonist helps to delineate the specific contributions of CGRP to blood flow regulation in different tissues. nih.govnih.gov
Studies in conscious rats have demonstrated that h-α-CGRP (8-37) effectively and reversibly inhibits the vasodilatory effects of exogenously administered human α-CGRP. nih.govnih.gov For instance, the infusion of h-α-CGRP (8-37) can abolish the hypotensive, tachycardic, and vasodilator effects induced by CGRP in the common and internal carotid arteries. nih.gov This antagonism is specific, as the antagonist does not affect cardiovascular responses to other vasodilators like isoprenaline. nih.gov
The antagonist's effects are not uniform across all vascular beds. In research settings, h-α-CGRP (8-37) has been shown to counteract CGRP-induced vasodilation in the renal and hindquarters vascular beds. nih.govdiabetesjournals.org Conversely, in some studies, CGRP infusion caused mesenteric vasoconstriction, a response that was also modulated by the antagonist. nih.gov This differential activity highlights the complex and region-specific role of CGRP in maintaining vascular homeostasis. In studies on cirrhotic rats, which exhibit a hyperdynamic circulation, administration of h-α-CGRP (8-37) significantly increased total vascular resistance and splanchnic arterial resistance, while decreasing portal venous inflow, further demonstrating its ability to antagonize CGRP-mediated vasodilation in a pathological state. nih.gov
| Vascular Bed | Effect of CGRP Infusion | Effect of h-α-CGRP (8-37) Co-infusion | Reference |
|---|---|---|---|
| Carotid Arteries | Vasodilation | Inhibition of vasodilation | nih.gov |
| Renal Vasculature | Transient Vasodilation | Inhibition of vasodilation, vasoconstriction observed | nih.govdiabetesjournals.org |
| Hindquarters Vasculature | Sustained Vasodilation | Inhibition of vasodilation, vasoconstriction observed | nih.govdiabetesjournals.org |
| Mesenteric Vasculature | Vasoconstriction (in some models) | Sustained vasoconstriction observed | nih.govdiabetesjournals.org |
| Splanchnic Circulation (in cirrhotic rats) | Vasodilation (contributing to hyperdynamic state) | Increased splanchnic arterial resistance | nih.gov |
The vasodilatory action of CGRP can be mediated through two main pathways: an endothelium-dependent mechanism involving the release of nitric oxide (NO) and an endothelium-independent mechanism that directly acts on vascular smooth muscle cells (VSMCs). nih.govfrontiersin.orgfrontiersin.org In some vascular beds, such as the rat aorta, the vasodilatory effect of CGRP is dependent on an intact endothelium. nih.gov The use of h-α-CGRP (8-37) is crucial in these studies to confirm that the observed vasodilation is specifically mediated by CGRP receptors, whether the subsequent pathway involves the endothelium or not. nih.gov By blocking the initial CGRP receptor activation, h-α-CGRP (8-37) allows researchers to isolate and study these downstream signaling cascades. For example, studies on C-fibre activation, which releases CGRP, have used h-α-CGRP (8-37) to prove that the resulting vasodilation is indeed mediated by CGRP, as the antagonist abolishes the effect. tandfonline.com
By antagonizing the effects of CGRP, one of the body's most powerful endogenous vasodilators, h-α-CGRP (8-37) plays a significant role in experimental models studying the regulation of vascular tone and blood pressure. frontiersin.orgnih.gov Administration of h-α-CGRP (8-37) has been shown to produce a significant increase in mean arterial blood pressure in various rat models, including those with experimentally induced hypertension. frontiersin.orgnih.govoup.comahajournals.org This pressor effect underscores the crucial role that endogenous CGRP plays in counter-regulating blood pressure, particularly in hypertensive states. frontiersin.orgnih.gov For instance, in deoxycorticosterone-salt hypertensive rats, intravenous administration of h-α-CGRP (8-37) caused a further, dose-dependent increase in mean arterial pressure. ahajournals.org Similar results were observed in pregnant rats, where infusion of the antagonist increased blood pressure, suggesting CGRP is important for maintaining the vasodilation characteristic of a normal pregnancy. oup.com These findings indicate that a baseline level of CGRP activity is essential for maintaining vascular tone and that blocking this activity leads to vasoconstriction and elevated blood pressure. nih.govphysiology.org
CGRP is recognized not only for its vasodilator properties but also for its cardioprotective effects in pathological conditions like hypertension, heart failure, and myocardial ischemia. nih.govfrontiersin.orgnih.govfrontiersin.org The use of h-α-CGRP (8-37) has been instrumental in substantiating this protective role. By blocking the CGRP receptor, the antagonist helps to reveal the beneficial effects of endogenous CGRP. Studies have shown that in experimental models of myocardial ischemia, levels of CGRP increase, suggesting a protective response. nih.gov Administering h-α-CGRP (8-37) in such scenarios can aggravate the condition, for example, by counteracting the increase in pulmonary vascular resistance in hypoxic pulmonary hypertension, thereby confirming the protective action of the endogenous peptide. tandfonline.com The antagonist essentially unmasks the continuous, protective physiological function of the CGRP system in the heart and vasculature. frontiersin.orgtandfonline.com
Neointimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a key process in the development of atherosclerosis and restenosis following procedures like angioplasty. nii.ac.jp This process is driven by the proliferation and migration of vascular smooth muscle cells (VSMCs). nii.ac.jp Research has established that CGRP has an inhibitory effect on VSMC proliferation and migration. nii.ac.jpphysiology.orgnih.govoup.com
Antagonism of Vasodilatory Effects in Diverse Vascular Beds
Nervous System Research
Human alpha-calcitonin gene-related peptide (8-37) (α-CGRP (8-37)), a truncated fragment of the 37-amino acid neuropeptide α-CGRP, acts as a competitive antagonist at CGRP receptors. nih.gov It is widely utilized in research to investigate the physiological and pathological roles of CGRP in the nervous system. caymanchem.comnih.gov This article delves into the specific research surrounding the effects of human α-CGRP (8-37) on various aspects of nervous system function, particularly in the context of pain and neuronal excitability.
Modulation of Nociception and Pain Pathways
CGRP is extensively distributed throughout the nociceptive pathways of the peripheral and central nervous systems, and its receptors are also expressed in these pain pathways. d-nb.info While its role in migraine is well-documented, its involvement in other pain conditions is an active area of investigation. d-nb.info Human α-CGRP (8-37) has been instrumental in elucidating the contribution of CGRP to pain mechanisms. nih.govnih.gov
The trigeminovascular system, which includes the trigeminal ganglion and its associated nerves, is a key player in the development of migraine headaches. nih.gov During a migraine attack, CGRP is released from trigeminal neurons. nih.govnih.gov This release is thought to contribute to the vasodilation of meningeal vessels and the subsequent activation of pain-sensing nerves. wikipedia.org
Research using animal models has demonstrated that applying human α-CGRP (8-37) to the dura mater can reduce headache-like behaviors induced by inflammatory agents. caymanchem.com Furthermore, studies have shown that CGRP receptor antagonists can inhibit the firing of neurons in the trigeminocervical complex, a key relay center for headache pain. nih.gov This suggests that CGRP receptors within this region are involved in transmitting nociceptive signals from the cranial vasculature. nih.gov The effectiveness of CGRP receptor antagonists, including α-CGRP (8-37), in these models provides strong evidence for the role of CGRP in migraine pathogenesis. nih.govresearchgate.net
Table 1: Effects of Human alpha-CGRP (8-37) in Animal Models of Migraine
| Animal Model | Intervention | Observed Effect | Reference |
|---|---|---|---|
| Mouse Model of Headache | Application of human α-CGRP (8-37) to the dura mater | Reduced behaviors induced by capsaicin (B1668287) and inflammatory mediators | caymanchem.com |
| Cat Trigeminocervical Complex | Microiontophoresis of α-CGRP (8-37) | Inhibition of neuronal firing evoked by superior sagittal sinus stimulation | nih.gov |
| Rat Trigeminal Ganglion Cultures | Co-application of α-CGRP and CGRP (8-37) | Substantial reduction in CGRP-evoked calcium transients | nih.gov |
The dorsal horn of the spinal cord and the dorsal root ganglia (DRG) are critical sites for processing and transmitting pain signals from the periphery to the brain. nih.govfrontiersin.org CGRP is highly concentrated in the superficial laminae of the spinal cord dorsal horn and in the trigeminal nucleus caudalis. nih.gov It is also synthesized in the cell bodies of sensory neurons located in the DRG. frontiersin.org
Studies have shown that intrathecal administration of CGRP receptor antagonists like α-CGRP (8-37) can have antinociceptive effects, suggesting that endogenous CGRP in the spinal cord contributes to pain transmission. nih.gov For instance, in rats, α-CGRP (8-37) has been shown to inhibit the evoked discharge frequency of wide dynamic range (WDR) neurons in the dorsal horn of the spinal cord. nih.govnovoprolabs.com This indicates that CGRP receptors play a significant role in the transmission of nociceptive information at the spinal level. nih.gov
Peripheral and central sensitization are key mechanisms underlying chronic pain states, characterized by hyperalgesia (increased pain from a painful stimulus) and allodynia (pain from a normally non-painful stimulus). nih.govnih.gov CGRP is implicated in both processes. nih.gov
Peripheral Sensitization: In the periphery, CGRP contributes to the sensitization of primary afferent neurons. nih.gov Studies have shown that CGRP can enhance tetrodotoxin-resistant sodium currents, which are predominantly found in nociceptive DRG neurons. nih.gov This effect can be blocked by α-CGRP (8-37). nih.gov In models of osteoarthritis pain, local blockade of endogenous CGRP with α-CGRP (8-37) reversed the enhanced responses of joint nociceptors. nih.gov
Central Sensitization: In the central nervous system, CGRP released from the central terminals of primary afferent neurons is thought to support central sensitization. nih.gov Activation of CGRP receptors in the spinal cord can lead to mechanical hyperalgesia and increase the sensitivity of dorsal horn neurons. springermedizin.de The antagonist α-CGRP (8-37) has been shown to block CGRP-induced increases in the spontaneous activity and responses of WDR neurons to mechanical stimuli. physiology.org
WDR neurons in the spinal cord dorsal horn receive input from both nociceptive and non-nociceptive primary afferent fibers and are crucial for encoding the intensity of mechanical stimuli. nih.govphysiology.org Research has demonstrated that CGRP can sensitize these neurons to both innocuous and noxious mechanical stimuli. physiology.org
The application of the CGRP receptor antagonist, α-CGRP (8-37), has been shown to dose-dependently block the CGRP-induced increase in the activity of WDR neurons. physiology.org Interestingly, while α-CGRP (8-37) effectively inhibits the sensitization caused by exogenous CGRP, its effect on baseline nociceptive responses can vary depending on the experimental model and the type of stimulus. physiology.org Some studies report that α-CGRP (8-37) can reduce the responses of WDR neurons to noxious pressure in normal rats, while others find little effect on acute noxious stimuli in the absence of prior sensitization. physiology.org
Table 2: Research Findings on Human alpha-CGRP (8-37) and Nociceptive Transmission
| Research Area | Key Finding | Reference |
|---|---|---|
| Spinal Cord Nociception | Intrathecal α-CGRP (8-37) can produce antinociceptive effects. | nih.gov |
| WDR Neuron Activity | α-CGRP (8-37) inhibits the evoked discharge frequency of WDR neurons in the rat spinal cord. | nih.govnovoprolabs.com |
| Central Sensitization | α-CGRP (8-37) blocks CGRP-induced increases in the activity of WDR neurons to mechanical stimuli. | physiology.org |
| Peripheral Sensitization | α-CGRP (8-37) reverses the mechanical sensitization of joint afferents in rat models of osteoarthritis. | nih.gov |
Regulation of Neuronal Excitability and Action Potential Firing Patterns
Beyond its role in nociception, CGRP can also modulate the general excitability of neurons and their patterns of firing action potentials. nih.govresearchgate.net The antagonist α-CGRP (8-37) has been a valuable tool in dissecting these effects. nih.govnih.gov
In studies of bronchial parasympathetic neurons, α-CGRP was found to have multiple effects on neuronal excitability. nih.gov Low concentrations of α-CGRP caused hyperpolarization of the membrane potential, an effect that was blocked by α-CGRP (8-37). nih.gov Conversely, higher concentrations of α-CGRP led to depolarization. nih.gov Furthermore, α-CGRP decreased action potential accommodation in certain types of neurons, an effect that was not blocked by α-CGRP (8-37), suggesting the involvement of different receptor subtypes or signaling pathways. nih.gov
In the context of the guinea pig ureter, both capsaicin desensitization (which depletes CGRP from sensory nerves) and the administration of α-CGRP (8-37) enhanced the responsiveness of the ureter to electrical stimulation and reduced its refractory period. nih.gov This indicates that endogenous CGRP acts as an inhibitory modulator of ureteral excitability. nih.gov These findings highlight the complex and tissue-specific manner in which CGRP, through its receptors, can regulate neuronal excitability and firing patterns, with α-CGRP (8-37) serving as a key pharmacological tool for these investigations.
Studies on Neuroinflammation and Immune Cell Interactions
Human alpha-CGRP (8-37) has been identified as a modulator of neuroinflammatory processes by inhibiting the action of Calcitonin Gene-Related Peptide (CGRP), which can stimulate the production of pro-inflammatory cytokines. Research has demonstrated that by blocking CGRP receptors, Human alpha-CGRP (8-37) can attenuate the release of these inflammatory mediators from various cell types.
In studies involving trigeminal ganglion (TG) cultures, CGRP was found to upregulate tumor necrosis factor-alpha (TNF-α) mRNA, an effect that was counteracted by the application of the CGRP antagonist, CGRP (8-37). nih.gov This suggests a crucial role for the CGRP signaling pathway in mediating inflammatory responses within the trigeminal system, which is heavily implicated in migraine pathophysiology. Furthermore, inhibiting CGRP receptors on satellite glial cells within these ganglia has been proposed as a mechanism to suppress the stimulated release of cytokines and nitric oxide. ufaneuro.orgnih.gov The inhibitory action of CGRP (8-37) on pro-inflammatory cytokine production has also been observed in synovial cells from rheumatoid arthritis models. nih.gov
| Cell/Tissue Type | Pro-inflammatory Cytokine | Investigated Effect of Human alpha-CGRP (8-37) |
| Trigeminal Ganglion (TG) Culture | Tumor Necrosis Factor-alpha (TNF-α) | Counteracted CGRP-induced upregulation of TNF-α mRNA. nih.gov |
| Satellite Glial Cells | Cytokines | Blocks the CGRP-stimulated release of cytokines. ufaneuro.orgnih.gov |
| Rheumatoid Arthritis (RA) Synovial Cells | Pro-inflammatory Cytokines | Inhibits the production of pro-inflammatory cytokines. nih.gov |
Mast cells, key players in the inflammatory response, can be activated by CGRP, leading to the release of inflammatory mediators through degranulation. Human alpha-CGRP (8-37) can effectively modulate this process by blocking CGRP receptors.
CGRP receptors are present on dural mast cells, and their activation by CGRP triggers degranulation, a process distinct from that in other mast cells which may require substance P. nih.gov This CGRP-induced degranulation contributes to neurogenic inflammation. nih.gov The antagonist Human alpha-CGRP (8-37) can inhibit this action, thereby preventing the release of histamine (B1213489) and other pro-inflammatory agents that lead to peripheral sensitization of nociceptors. ufaneuro.org Studies on human small intestine have also shown that CGRP can evoke histamine release, a marker of mast cell degranulation, further establishing the role of CGRP in this process. physiology.org
Satellite glial cells (SGCs), which envelop neurons in sensory ganglia, are actively involved in neuron-glia signaling and pain modulation. While neurons in the trigeminal ganglia produce and have receptors for CGRP, SGCs in both rats and humans have been found to express only the receptors. mdpi.com This indicates that CGRP acts as a signaling molecule from neurons to SGCs. mdpi.com
Activation of these CGRP receptors on SGCs by CGRP can lead to glial activation and the release of inflammatory substances, creating a positive feedback loop that contributes to pain states. nih.gov Specifically, elevated CGRP levels can stimulate the expression of phosphorylated extracellular signal-regulated kinase (P-ERK), a marker of cellular activation, in both neurons and SGCs. nih.gov Human alpha-CGRP (8-37), by blocking these receptors, can inhibit the CGRP-mediated activation of SGCs and the subsequent release of cytokines, thereby interrupting this cycle of neuroinflammation. nih.govufaneuro.orgnih.gov
Investigation of Other Neurophysiological Roles (e.g., Sympathetic Nervous System Modulation, Appetite Regulation)
Beyond neuroinflammation, research has explored the function of Human alpha-CGRP (8-37) in other critical neurophysiological processes.
Sympathetic Nervous System Modulation: CGRP plays an inhibitory role in modulating the sympathetic nervous system. ahajournals.org Studies on mice lacking the αCGRP gene revealed elevated sympathetic nervous activity, higher basal mean arterial pressure, and increased heart rates. ahajournals.org The use of Human alpha-CGRP (8-37) in hypertensive rat models further confirmed this relationship, as the antagonist augmented hypertension levels, suggesting that blocking the endogenous, vasodilatory effects of CGRP leads to increased vascular resistance. frontiersin.org
Appetite Regulation: CGRP is a known appetite suppressant. wikipedia.org Research focusing on the paraventricular nucleus (PVN) of the hypothalamus, a key brain region for appetite control, demonstrated that direct administration of CGRP-alpha significantly reduced food intake in rats. endocrine-abstracts.org This anorectic effect was significantly weakened by the prior administration of Human alpha-CGRP (8-37), indicating that the appetite-suppressing action of CGRP is mediated through CGRP receptors in the PVN. endocrine-abstracts.org Other studies have confirmed that peripheral administration of CGRP also reduces food consumption, an effect that can be attenuated by CGRP antagonists. nih.gov
Smooth Muscle Physiology Research Beyond the Vasculature
Human alpha-CGRP (8-37) has been instrumental in elucidating the role of CGRP in regulating the function of non-vascular smooth muscle, such as that found in the ureter. CGRP exerts a potent inhibitory effect on the contractility of ureteral smooth muscle. nih.govnih.gov
In in-vitro studies using guinea pig ureter, human alpha-CGRP was shown to produce a concentration-dependent suppression of electrically evoked muscle contractions. nih.govnih.gov This inhibitory effect was prevented by the CGRP receptor antagonist, Human alpha-CGRP (8-37). nih.govnih.gov Furthermore, the administration of Human alpha-CGRP (8-37) alone was found to enhance the ureter's responsiveness to electrical stimulation and shorten its refractory period. nih.gov These findings strongly suggest that endogenous CGRP acts as a primary inhibitory transmitter in the ureter, playing a role in setting the frequency of ureteral peristalsis. nih.gov
| Tissue | Parameter | Effect of CGRP | Effect of Human alpha-CGRP (8-37) |
| Guinea Pig Ureter | Electrically-evoked Contractions | Concentration-dependent inhibition/suppression. nih.govnih.gov | Prevents/blocks the inhibitory effect of CGRP. nih.govnih.gov |
| Guinea Pig Ureter | Excitability/Refractory Period | - | Enhances responsiveness and reduces the refractory period. nih.gov |
Role in Modulating Human Myometrial Contractility, particularly in Pregnancy Models
The maintenance of uterine quiescence throughout pregnancy is critical for a successful term gestation. Research indicates that calcitonin gene-related peptide (CGRP) may be a key factor in promoting this state of relaxation in the myometrium, the smooth muscle layer of the uterus. Human alpha-CGRP (8-37) has been instrumental in confirming this role.
Studies on myometrial tissue from pregnant women have shown that CGRP induces a dose-dependent relaxation of spontaneous contractions. nih.govnih.gov This effect is significantly inhibited by the presence of Human alpha-CGRP (8-37), demonstrating that the relaxation is mediated through CGRP receptors. nih.govnih.gov Specifically, the CGRP-1 receptor subtype appears to be involved, as it is sensitive to antagonism by this fragment. nih.gov
Interestingly, the expression of CGRP receptors in the human myometrium is not static. Research has revealed that both the protein and mRNA levels of these receptors are significantly increased during pregnancy and then decrease at the onset of term labor. nih.govnih.gov This upregulation during pregnancy enhances the myometrium's sensitivity to the relaxant effects of CGRP, contributing to uterine quiescence. nih.gov The diminished relaxation effect of CGRP observed in myometrium from women in labor or in the non-pregnant state correlates with lower receptor expression. nih.govnih.gov
The mechanism of CGRP-induced relaxation that is blocked by Human alpha-CGRP (8-37) appears to involve the nitric oxide-cyclic GMP pathway. nih.govnih.gov The use of inhibitors for nitric oxide synthase and soluble guanylate cyclase also blocks the CGRP-induced relaxation, supporting the involvement of this signaling cascade. nih.gov
In vivo studies in pregnant rat models further underscore the importance of the CGRP system in pregnancy. oup.com Continuous infusion of CGRP(8-37) in pregnant rats led to increased blood pressure, a significant reduction in fetal weight, and an increase in fetal mortality. oup.com These findings suggest that by blocking the effects of endogenous CGRP, Human alpha-CGRP (8-37) interferes with crucial vascular adaptations and uterine relaxation necessary for normal fetoplacental development. oup.com
Table 1: Summary of Human alpha-CGRP (8-37) Effects on Myometrial Contractility
| Model System | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Human myometrial strips (pregnant, not in labor) | Human alpha-CGRP (8-37) inhibits CGRP-induced relaxation. | Confirms CGRP receptor-mediated uterine relaxation. | nih.gov, nih.gov |
| Human myometrial tissue (in labor & non-pregnant) | CGRP-induced relaxation is diminished. | Lower CGRP receptor expression reduces sensitivity. | nih.gov, nih.gov |
| Pregnant rats (in vivo) | Infusion of CGRP(8-37) increases blood pressure and fetal mortality. | Endogenous CGRP is vital for maternal vascular adaptation and fetal survival. | oup.com |
Cross-System Interactions and Broader Research Implications
The influence of Human alpha-CGRP (8-37) extends beyond the uterine environment, revealing complex interactions with other physiological systems and highlighting its potential in broader research contexts.
Adrenomedullin (B612762) (AM) is a vasodilator peptide with structural and functional similarities to CGRP. Both peptides can act on a common receptor component, the calcitonin receptor-like receptor (CRLR). The specificity for either CGRP or AM is determined by which receptor activity-modifying protein (RAMP) is co-expressed. CRLR with RAMP1 forms the CGRP receptor, while with RAMP2 or RAMP3, it forms AM receptors (AM1 and AM2). researchgate.netahajournals.org
Human alpha-CGRP (8-37) is not exclusively a CGRP receptor antagonist; it also exhibits antagonist activity at AM receptors, albeit often with lower potency. researchgate.netnih.gov This cross-reactivity is a critical consideration in interpreting research findings. For instance, in studies of vascular injury, Human alpha-CGRP (8-37) was found to suppress neointimal hyperplasia, a key process in restenosis following angioplasty. ahajournals.org While CGRP is not produced by vascular cells, AM is, and its expression is upregulated after injury. ahajournals.org The inhibitory effect of Human alpha-CGRP (8-37) in this context is therefore attributed primarily to its antagonism of the locally produced AM, suggesting a role for AM in post-injury vascular remodeling. ahajournals.org
The degree of antagonism can vary depending on the specific tissue and species. researchgate.net While some studies report that CGRP(8-37) has no influence on the actions of AM, others demonstrate clear antagonistic effects. nih.gov This highlights the complexity of the CGRP/AM receptor systems and the need for careful interpretation when using Human alpha-CGRP (8-37) as a pharmacological tool.
The role of CGRP in inflammation is complex, with evidence for both pro- and anti-inflammatory actions. In the context of the liver, which is innervated by CGRP-containing sensory nerves, research has explored its role in immune-mediated injury. nih.gov
In a mouse model of lipopolysaccharide (LPS)-induced inflammatory liver injury, pretreatment with alpha-CGRP was found to be protective, suppressing the pro-inflammatory cytokine response. nih.govcapes.gov.br Conversely, the use of CGRP receptor antagonists, including Human alpha-CGRP (8-37), failed to worsen the liver damage. nih.govcapes.gov.br This suggests that while exogenous CGRP can have anti-inflammatory effects, blocking the CGRP receptor does not appear to be a key factor in the progression of this specific type of liver injury. nih.gov
During the inflammatory process, CGRP receptor expression was found to increase on immune cells and hepatocytes, while hepatic CGRP concentrations decreased. nih.govcapes.gov.br The protective effect of alpha-CGRP was linked to the induction of the transcriptional repressor ICER (inducible cAMP early repressor). nih.gov However, it's noteworthy that alpha-CGRP did not protect against liver failure induced by tumor necrosis factor-alpha (TNFα), indicating a pathway-specific effect. nih.govcapes.gov.br Other research in cholestatic liver injury models suggests that a lack of α-CGRP can actually reduce liver fibrosis, indicating a pro-fibrotic role for the peptide in that context. nih.gov These differing results underscore the context-dependent role of the CGRP system in liver pathophysiology.
Emerging research has begun to explore the role of the CGRP system in the regulation of stem cell behavior. Studies focusing on bone marrow-derived mesenchymal stem cells (BMMSCs) have shown that CGRP can influence their proliferation, migration, and differentiation. nih.gov
In vitro experiments demonstrated that treating rat BMMSCs with CGRP enhanced their migration and proliferation. nih.gov Furthermore, CGRP treatment significantly promoted osteogenic differentiation, as indicated by increased expression of genes like alkaline phosphatase and runt-related transcription factor 2 (Runx2). nih.gov Conversely, the application of the CGRP antagonist, CGRP(8-37), attenuated these effects, impairing osteogenic differentiation. nih.gov
These in vitro findings were supported by in vivo studies in a rat model of mandibular distraction osteogenesis, a process of new bone formation. nih.gov Local administration of CGRP resulted in significantly higher bone mineral density in the newly formed bone. This was associated with an upregulation of stromal cell-derived factor 1 (SDF-1) and an increase in nestin-positive cells, markers associated with the recruitment of BMMSCs. nih.gov The use of CGRP(8-37) was shown to impair this bone formation. nih.gov These exploratory studies suggest that CGRP, acting through its receptor, plays a role in recruiting stem cells and promoting their differentiation, a process that can be blocked by Human alpha-CGRP (8-37). nih.gov
Advanced Research Methodologies and Future Directions for Human Alpha Cgrp 8 37
Strategies for Developing Novel Peptide Antagonists Based on Human alpha-CGRP (8-37)
The quest for more potent and pharmacokinetically stable CGRP receptor antagonists has led to several innovative strategies building upon the structure of Human alpha-CGRP (8-37). A primary approach involves chemical modifications to enhance binding affinity and selectivity for human CGRP receptors. One successful strategy has been the addition of functional groups to the N-terminus of CGRP(8-37). For instance, N-terminal modifications with hydrophobic benzoyl and benzyl groups have been shown to significantly increase antagonist potency. creighton.edunih.gov These modifications are designed to promote higher affinity and selectivity for the human CGRP receptor. creighton.edunih.gov
Another promising strategy is lipidation, the addition of a fatty acid moiety to the peptide, to improve its pharmacokinetic profile. frontiersin.org Palmitoylation at various positions of the CGRP(8-37) backbone has been demonstrated to retain or even enhance antagonist activity at the CGRP receptor while potentially increasing the peptide's half-life in vivo. frontiersin.org Research has also explored the development of shorter peptide fragments derived from CGRP(8-37), with some derivatives of CGRP(27-37) showing antagonist activity. nih.govoup.com These smaller peptides could offer advantages in terms of synthesis and delivery.
Furthermore, systematic amino acid substitutions and the incorporation of unnatural amino acids are being utilized to improve the stability and affinity of CGRP(8-37) analogs. frontiersin.org The overarching goal of these strategies is to develop peptide-based antagonists with improved therapeutic potential. bham.ac.uk
| Analog of Human alpha-CGRP (8-37) | Modification Strategy | Observed Effect on Antagonist Activity | Reference |
|---|---|---|---|
| [N-alpha-benzoyl]human alpha-CGRP(8-37) (bzl-CGRP(8-37)) | N-terminal benzoyl group addition | Increased affinity for human CGRP receptors. | nih.gov |
| [N-alpha-benzoyl-His(10)-benzyl]human alpha-CGRP(8-37) (bzl-bn-CGRP(8-37)) | N-terminal benzoyl and His10 benzyl group addition | Significantly higher affinity for human CGRP receptors compared to CGRP(8-37). | nih.gov |
| Palmitoylated CGRP(8-37) Analogs | Lipidation (addition of a palmitoyl fatty acid) | Retained or enhanced antagonist activity at the CGRP receptor. | frontiersin.org |
| (34Pro,35Phe)CGRP27–37 | Truncation and amino acid substitution | Potent CGRP receptor antagonist. | oup.com |
Methodological Considerations and Challenges in Preclinical Research
Preclinical research involving Human alpha-CGRP (8-37) and its analogs is essential for their development as therapeutic agents. However, this research is not without its methodological considerations and challenges.
Addressing Variability Across In Vitro Assay Systems and Cellular Contexts
A significant challenge in the preclinical evaluation of CGRP antagonists is the variability observed across different in vitro assay systems. The antagonist potency of Human alpha-CGRP (8-37) and its derivatives is commonly assessed using cell-based assays that measure the inhibition of CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation. nih.govoup.com These assays are conducted in various cell lines, such as human neuroblastoma SK-N-MC cells, which endogenously express the human CGRP receptor, or in transfected cell lines like Chinese Hamster Ovary (CHO), Cos-7, or Human Embryonic Kidney (HEK)-293 cells that are engineered to express specific CGRP receptor subtypes. frontiersin.orgoup.com
Variability in results can arise from differences in the cellular context, such as the receptor density on the cell surface and the specific signaling pathways present in different cell lines. For example, the affinity of an antagonist might differ between a cell line that naturally expresses the receptor and one that has been genetically modified to overexpress it. Furthermore, species differences in the CGRP receptor can lead to variations in antagonist affinity, highlighting the importance of using human cell lines or receptors when developing drugs for human use. nih.gov The choice of assay, such as a receptor binding assay versus a functional assay measuring cAMP, can also yield different quantitative measures of antagonist potency. oup.com Standardization of cell lines and assay protocols is crucial for improving the comparability of data across different studies.
| In Vitro Assay System | Cell Line Example(s) | Principle | Key Consideration | Reference |
|---|---|---|---|---|
| cAMP Accumulation Assay | SK-N-MC, CHO, Cos-7, HEK-293 | Measures the ability of an antagonist to block CGRP-stimulated cAMP production. | Results can vary based on whether the receptor is endogenously expressed or overexpressed. | nih.govfrontiersin.orgoup.com |
| Receptor Binding Assay | SK-N-MC cell membranes | Measures the ability of an antagonist to compete with a radiolabeled CGRP for binding to the receptor. | Provides information on binding affinity but not functional antagonism. | oup.com |
| Dermal Vasodilation Model | In vivo (mice) | Measures the ability of an antagonist to inhibit capsaicin-induced skin blood flow. | Provides an in vivo measure of functional antagonism. | frontiersin.org |
Adherence to Ethical and Technical Guidelines in Animal Research
Animal models are indispensable for the in vivo characterization of CGRP antagonists. However, their use is governed by strict ethical and technical guidelines. A core principle is the "3Rs": Replacement, Reduction, and Refinement. Researchers are obligated to replace animal studies with alternative methods whenever possible, reduce the number of animals used to the minimum required for statistically significant results, and refine experimental procedures to minimize animal pain and distress. forskningsetikk.no
Justification for the research must be based on a thorough cost-benefit analysis, weighing the potential scientific benefits against the harm to the animals. nih.gov All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. This includes ensuring that all personnel are adequately trained in the humane care and handling of the specific animal species being used and that appropriate anesthesia and analgesia are used for any invasive procedures. nih.gov The development of animal models that more accurately mimic human conditions, such as transgenic mice sensitized to CGRP, can help to improve the translational relevance of preclinical findings. nih.gov
Emerging Research Avenues
The field of CGRP research is continuously evolving, with several exciting avenues of investigation emerging for Human alpha-CGRP (8-37) and related antagonists.
Deeper Exploration of Central Nervous System Mechanisms of Antagonism
While the peripheral actions of CGRP in vasodilation are well-established, there is a growing interest in the central nervous system (CNS) mechanisms of CGRP antagonism. CGRP and its receptors are found in key areas of the brain and spinal cord involved in pain processing, such as the trigeminal nucleus caudalis. mdpi.comnih.gov CGRP receptor antagonists are thought to exert their effects by blocking central sensitization, a key process in the development of chronic pain states like migraine. mdpi.comnih.gov
Future research will likely focus on delineating the precise neuronal circuits and cell types within the CNS that are modulated by CGRP antagonists. Animal models of migraine and other pain conditions will be crucial in these investigations. mdpi.com Techniques such as in vivo imaging and electrophysiology can be employed to study the effects of CGRP antagonists on neuronal activity in specific brain regions. A deeper understanding of the CNS mechanisms of CGRP antagonism could lead to the development of more effective and targeted therapies for a range of neurological disorders.
Detailed Elucidation of Specific CGRP Receptor Subtype Roles In Vivo
The CGRP receptor landscape is more complex than initially thought. The canonical CGRP receptor is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). frontiersin.org However, CGRP can also activate other receptor subtypes, notably the amylin 1 (AMY1) receptor, which is a complex of the calcitonin receptor (CTR) and RAMP1. frontiersin.orgscienceofmigraine.com Human alpha-CGRP (8-37) acts as an antagonist at both the CGRP and AMY1 receptors. bham.ac.uk
A significant challenge in the field is to elucidate the specific physiological and pathophysiological roles of these different receptor subtypes in vivo. nih.gov This is hampered by the lack of highly selective antagonists for each receptor subtype. nih.gov The development of such tools would be a major breakthrough, allowing for a more precise dissection of the contributions of each receptor to different CGRP-mediated effects. This knowledge is critical for designing next-generation CGRP antagonists with improved efficacy and potentially fewer side effects. Future research using genetic models, such as knockout mice for specific receptor components, combined with selective pharmacological tools, will be instrumental in unraveling the distinct roles of CGRP receptor subtypes.
Uncovering Novel Physiological Interactions and Modulatory Roles
Human alpha-CGRP (8-37) serves as a critical pharmacological tool for elucidating the diverse physiological roles of endogenous Calcitonin Gene-Related Peptide (CGRP). As a competitive antagonist of the CGRP receptor, its application in various experimental models has been instrumental in uncovering the modulatory functions of CGRP across multiple biological systems. frontiersin.orgnih.gov By blocking the actions of native CGRP, researchers can infer the peptide's baseline physiological contributions, revealing its importance in cardiovascular, respiratory, gastrointestinal, and neural homeostasis.
The primary mechanism of Human alpha-CGRP (8-37) involves binding to the CGRP receptor complex without initiating the downstream signaling cascade, thereby preventing the physiological response typically triggered by full-length CGRP. frontiersin.orgfrontiersin.org This antagonistic action has unveiled CGRP's significant role in maintaining vascular tone and modulating responses to various pathological stimuli. frontiersin.orgnih.gov
Cardiovascular System Modulation
Research has firmly established CGRP as one of the most potent endogenous vasodilators, and the use of Human alpha-CGRP (8-37) has been pivotal in confirming this role. nih.govfrontiersin.org In both normotensive and hypertensive animal models, the administration of this antagonist helps to unmask the protective, depressor function of endogenous CGRP.
Blood Pressure Regulation: In various experimental models of hypertension, including DOCA-salt and L-NAME-induced hypertension, the administration of Human alpha-CGRP (8-37) leads to a further significant increase in mean arterial pressure. frontiersin.org This suggests that endogenous CGRP plays a crucial role in counteracting hypertensive stimuli. CGRP is considered a modulator of the pressor response rather than a simple hypotensive agent. mdpi.com
Hyperdynamic Circulation: In a rat model of cirrhosis, a condition characterized by hyperdynamic circulation, Human alpha-CGRP (8-37) administration significantly increased mean arterial pressure and total peripheral vascular resistance. nih.gov It also caused a marked increase in splanchnic arterial resistance and a decrease in portal venous inflow. nih.gov These findings indicate that endogenous CGRP is a key factor in the systemic and splanchnic vasodilation seen in liver cirrhosis. nih.gov
Cardiac Effects: CGRP is known to exert positive inotropic (contractility) and chronotropic (heart rate) effects on the heart. frontiersin.orgmdpi.com By antagonizing CGRP receptors, Human alpha-CGRP (8-37) can modulate these cardiac parameters, highlighting CGRP's role in cardiac function.
Table 1: Modulatory Effects of Human alpha-CGRP (8-37) in the Cardiovascular System
| Experimental Model | Key Finding with Human alpha-CGRP (8-37) | Inferred Role of Endogenous CGRP | Reference |
|---|---|---|---|
| Hypertensive Rats (DOCA-salt, SN-induced, L-NAME-induced) | Further increased elevated blood pressure. | Acts as a depressor to attenuate the rise in blood pressure. | frontiersin.orgfrontiersin.org |
| Cirrhotic Rats | Increased mean arterial pressure and total vascular resistance; decreased portal venous inflow. | Contributes to the systemic and splanchnic vasodilation characteristic of the disease. | nih.gov |
| General Cardiovascular Function | Blocks CGRP-induced vasodilation. | Maintains vascular tone and modulates cardiac contractility and heart rate. | frontiersin.orgmdpi.com |
Interactions in Other Physiological Systems
The influence of CGRP, as demonstrated through antagonism by Human alpha-CGRP (8-37), extends beyond the cardiovascular system into respiratory, gastrointestinal, and cutaneous functions.
Respiratory System: Endogenous CGRP is involved in pulmonary homeostasis, where it can induce vasodilation and offer bronchoprotection. mdpi.com The potential for Human alpha-CGRP (8-37) to block these protective mechanisms is a key area of investigation for understanding inflammatory respiratory conditions. mdpi.com
Gastrointestinal Tract: CGRP fulfills several roles in the gastrointestinal system, including the suppression of appetite and the regulation of gastric acid release. mdpi.comechelon-inc.com The application of Human alpha-CGRP (8-37) allows researchers to probe these functions and CGRP's modulation of autonomic nerve inputs to the gut. mdpi.com
Cutaneous Vasodilation: CGRP is a known modulator of the "skin axon reflex flare," a phenomenon causing localized vasodilation in response to stimuli. mdpi.com It is also implicated in flushing. mdpi.com Human alpha-CGRP (8-37) can be used to antagonize these effects, clarifying the peptide's role in regulating cutaneous blood flow.
Table 2: Novel Interactions and Modulatory Roles in Non-Cardiovascular Systems
| Physiological System | Observed Effect of CGRP Antagonism (via CGRP (8-37)) | Inferred Role of Endogenous CGRP | Reference |
|---|---|---|---|
| Respiratory | Potential to block bronchoprotective and vasodilatory effects. | Contributes to pulmonary homeostasis and modulates inflammatory responses. | mdpi.com |
| Gastrointestinal | Interferes with appetite suppression and gastric acid regulation. | Modulates autonomic functions within the GI tract. | mdpi.comechelon-inc.com |
| Dermatological (Skin) | Blocks cutaneous vasodilation (axon flare) and flushing. | Mediates neurogenic inflammation and regulates local blood flow. | mdpi.com |
| Endocrine/Metabolic | Can antagonize the hemodynamic actions of islet amyloid polypeptide (amylin) in some models. | Potential for cross-system modulation with other peptide hormones. | mdpi.com |
Q & A
Q. What are the molecular characteristics of Human alpha-CGRP (8-37), and how do they influence experimental solubility and stability?
Human alpha-CGRP (8-37) is a 30-amino acid peptide (molecular formula: C₁₃₉H₂₃₀N₄₄O₃₈; molecular weight: 3125.59 g/mol) with a solubility of ≥20 mg/mL in water . Its stability requires storage at -20°C in lyophilized powder form to prevent degradation. Researchers must reconstitute it in sterile buffers (e.g., PBS) and avoid repeated freeze-thaw cycles to maintain integrity. Solubility in non-aqueous solvents should be empirically tested due to potential aggregation .
Q. How can researchers verify the antagonist activity of Human alpha-CGRP (8-37) in vitro?
Standard protocols involve radioligand binding assays or functional cAMP inhibition assays using CGRP receptor-expressing cell lines (e.g., SK-N-MC cells). For example, pre-incubate cells with alpha-CGRP (8-37) (1–10 µM) and measure its ability to inhibit alpha-CGRP-induced cAMP production via ELISA. Competitive antagonism is confirmed by a rightward shift in the concentration-response curve of CGRP .
Q. What are the key controls for in vivo studies assessing alpha-CGRP (8-37) hemodynamic effects?
Controls should include:
- Vehicle controls (e.g., saline) to rule out solvent effects.
- Baseline hemodynamic measurements (e.g., blood pressure, regional blood flow) in the absence of the peptide.
- CGRP agonist controls to confirm receptor engagement.
- Non-specific antagonists (e.g., BIBN4096BS) for comparative potency analysis .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in alpha-CGRP (8-37) efficacy across different vascular beds?
Contradictory data (e.g., variable vasodilation inhibition in temporal artery vs. mesenteric vessels) arise from tissue-specific receptor subtypes (CLR/RAMP1 vs. CLR/RAMP2). To address this:
Q. What methodological considerations apply when comparing alpha-CGRP (8-37) to non-peptide antagonists like BIBN4096BS?
Key factors include:
- Potency : BIBN4096BS exhibits 3,000–5,000-fold higher affinity (pIC₅₀ ~10) than alpha-CGRP (8-37) (pIC₅₀ ~6.7) .
- Pharmacokinetics : Alpha-CGRP (8-37) has a shorter half-life (<30 minutes in plasma) vs. BIBN4096BS (>2 hours), necessitating timed administration in chronic models.
- Tissue penetration : BIBN4096BS crosses the blood-brain barrier, while alpha-CGRP (8-37) is restricted to peripheral studies .
Q. How can researchers optimize receptor binding assays to account for alpha-CGRP (8-37) degradation?
- Include protease inhibitors (e.g., aprotinin, leupeptin) in assay buffers.
- Use cold saturation binding with [¹²⁵I]-CGRP to measure Kd and Bmax.
- Validate stability via HPLC-MS at assay endpoints to quantify intact peptide .
Data Interpretation and Conflict Resolution
Q. How should discrepancies in alpha-CGRP (8-37) efficacy between in vivo and in vitro models be addressed?
Discrepancies often stem from pharmacokinetic limitations (e.g., rapid clearance in vivo) or receptor desensitization . Mitigation strategies:
- Use continuous infusion pumps for stable plasma levels in vivo.
- Apply ex vivo organ bath setups to isolate tissue-specific effects.
- Cross-validate with transgenic models (e.g., Calca<sup>-/-</sup> mice) .
Q. What statistical approaches are recommended for analyzing antagonist dose-response relationships?
- Non-linear regression (e.g., GraphPad Prism) to fit log(antagonist) vs. response curves.
- Schild regression for determining competitive antagonism (slope ≈1).
- Two-way ANOVA for comparing multiple treatment groups across timepoints .
Experimental Best Practices
Q. What are the ethical and technical guidelines for using alpha-CGRP (8-37) in animal models of migraine?
Q. How can researchers ensure reproducibility in alpha-CGRP (8-37) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
